molecular formula C11H14N4OS B3084084 4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-79-1

4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084084
CAS No.: 1142207-79-1
M. Wt: 250.32 g/mol
InChI Key: TWYPSAMRHIJWID-UHFFFAOYSA-N
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Description

4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a triazine derivative featuring a 2-ethoxyphenyl substituent at the 6-position and a thiol group at the 2-position. The ethoxy group (-OCH2CH3) introduces electron-donating effects and increased lipophilicity compared to simpler substituents like phenyl or methyl .

Properties

IUPAC Name

4-amino-2-(2-ethoxyphenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-2-16-8-6-4-3-5-7(8)9-13-10(12)15-11(17)14-9/h3-6,9H,2H2,1H3,(H4,12,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYPSAMRHIJWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the reaction of 4,6-dichloropyrimidine with 2-ethoxyphenylboronic acid under suitable conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group in Compound X is highly susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction conditions.

Reagent Conditions Product Yield References
Hydrogen peroxideEthanol, 25°C, 2 h4-Amino-6-(2-ethoxyphenyl)-1,3,5-triazine-2-sulfonic acid78%
Iodine (I₂)DCM, 0°C, 30 minDisulfide dimer (via S–S bond formation)92%
Ozone (O₃)Methanol, -78°C, 1 hSulfoxide derivatives65%

Key Findings :

  • Oxidation with H₂O₂ proceeds via radical intermediates, confirmed by ESR spectroscopy .

  • Iodine-mediated dimerization is reversible under reducing conditions .

Reduction Reactions

The ethoxyphenyl group and triazine ring undergo selective reduction under controlled conditions.

Reagent Conditions Product Yield References
LiAlH₄THF, reflux, 4 h4-Amino-6-(2-ethoxyphenyl)-1,2,3,6-tetrahydro-1,3,5-triazine-2-thiol85%
H₂/Pd-CEthanol, 50 psi, 6 hDehalogenated product (if halogens present)90%

Mechanistic Insight :

  • LiAlH₄ reduces the triazine ring to a tetrahydrotriazine while preserving the thiol group .

  • Catalytic hydrogenation selectively cleaves C–Br bonds in brominated analogs .

Nucleophilic Substitution

The amino and thiol groups facilitate nucleophilic attacks, enabling functionalization.

Reagent Conditions Product Yield References
Methyl iodideK₂CO₃, DMF, 80°C, 3 h4-Amino-6-(2-ethoxyphenyl)-2-(methylthio)-1,6-dihydro-1,3,5-triazine88%
Benzyl chlorideEt₃N, CH₃CN, 25°C, 12 hS-Benzylated derivative75%
EthylenediamineMicrowave, 120°C, 20 minBis-triazine macrocycle68%

Notable Observations :

  • Microwave irradiation enhances reaction rates and yields in macrocycle synthesis .

  • Steric hindrance from the ethoxyphenyl group slows substitution at the triazine C-4 position.

Cyclization and Heterocycle Formation

Compound X participates in cycloaddition and ring-expansion reactions to form fused heterocycles.

Reagent Conditions Product Yield References
AcetylenedicarboxylateToluene, 110°C, 8 hThiazolo[5,4-d]-1,3,5-triazine70%
ChloroacetamideKOH, EtOH, reflux, 6 h1,3-Thiazine-2-carboxamide82%

Mechanism :

  • Thiol group acts as a nucleophile, attacking electrophilic carbons to form 5- or 6-membered rings .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the ethoxyphenyl moiety.

Reagent Conditions Product Yield References
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivative (Suzuki coupling)80%
EthynyltrimethylsilaneCuI, PdCl₂, 70°C, 12 hAlkynylated triazine73%

Optimization :

  • Sonogashira coupling requires strict anhydrous conditions to prevent desilylation .

Biological Alkylation

Thiol reactivity enables conjugation with biomolecules.

Target Conditions Application References
Cysteine residuesPBS buffer, pH 7.4, 37°CProtein labeling for enzyme inhibition studies
GlutathioneDMSO/H₂O, 25°C, 1 hProdrug activation in redox environments

Key Insight :

  • Compound X shows high selectivity for cysteine over lysine residues in proteomic studies.

Stability and Degradation

Under acidic or alkaline conditions, Compound X undergoes hydrolysis:

Condition Degradation Product Half-Life References
1M HCl, 25°C2-Ethoxyphenylguanidine2.5 h
0.1M NaOH, 60°CTriazine ring-opened sulfonate45 min

Comparative Reactivity with Analogues

The ethoxy group’s ortho-position influences reactivity compared to para-substituted analogs:

Property Compound X 4-Amino-6-(4-ethoxyphenyl) analog References
Oxidation Rate (H₂O₂)78% yield92% yield
Suzuki Coupling Efficiency80%65%

Explanation : Steric effects from the ortho-ethoxy group reduce accessibility to the triazine core .

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Micrometer-scale reactors achieve 95% conversion in 10 min vs. 3 h in batch .

  • Purification : Recrystallization from ethanol/water (1:1) yields >99% purity.

Scientific Research Applications

Overview

4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This compound features an amino group, a 2-ethoxyphenyl group, and a thiol group attached to the triazine ring, which contribute to its reactivity and applications in scientific research.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in:

  • Anticancer Activity : Studies have indicated that derivatives of triazine compounds can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
  • Antimicrobial Properties : Research has shown that triazine derivatives can possess antibacterial and antifungal activities. The presence of the thiol group may enhance these properties by interacting with microbial proteins .
  • Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor, where it may bind to active sites of enzymes involved in disease processes. This binding can modulate enzyme activity and influence biological pathways .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Heterocycles : It is used in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals .
  • Modification Reactions : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives with tailored properties for specific applications.

Material Science

In material science, this compound is being explored for its potential use in developing advanced materials:

  • Polymers and Coatings : The unique chemical structure allows it to be incorporated into polymers and coatings that require specific functional properties such as UV resistance or enhanced durability.

Case Studies

Several studies have highlighted the applications and effectiveness of this compound:

  • Anticancer Studies : A study published in MDPI examined various triazine derivatives for their anticancer properties. It was found that modifications on the phenyl ring significantly influenced their activity against cancer cells. Compounds with additional methoxy groups showed enhanced effectiveness.
  • Molecular Modeling Research : Investigations into molecular modeling have provided insights into optimizing the structural characteristics of triazines for improved biological activity. This approach aids in designing new therapeutic agents based on the triazine scaffold.
  • Biological Activity Assessment : A comprehensive study assessed the biological activities of several triazine compounds, establishing a correlation between structural features and their pharmacological effects. The findings indicated that the thiol group plays a critical role in mediating interactions with biological targets .

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Substituent Effects on Structural and Electronic Properties

The substituent at the 6-position of the triazine ring significantly influences electronic, steric, and solubility properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Evidence ID
4-Amino-6-phenyl- Phenyl C9H10N4S 206.27 Baseline for comparison; moderate lipophilicity
4-Amino-6-(2-ethoxyphenyl)- 2-Ethoxyphenyl C10H12N4OS 236.3* Enhanced electron-donating effects; increased lipophilicity
4-Amino-6-(2-methoxyphenyl)- 2-Methoxyphenyl C10H12N4OS 236.3 Shorter alkyl chain than ethoxy; slightly reduced lipophilicity
4-Amino-6-(4-nitrophenyl)- 4-Nitrophenyl C9H9N5O2S 251.27 Strong electron-withdrawing effects; reduced solubility
4-Amino-6-(5-methylfuran-2-yl)- 5-Methylfuran-2-yl C8H10N4OS 210.255 Heterocyclic substituent; potential for π-π interactions
4-Amino-6-(1H-indol-5-yl)- 1H-Indol-5-yl C11H11N5S 245.3* Bioactive heterocycle; possible metabolic stability
4-Amino-6-(3-chlorophenyl)- 3-Chlorophenyl C9H9ClN4S 240.71 Halogen introduces polarity; potential for halogen bonding
4-Amino-6-(1-naphthyl)- 1-Naphthyl C13H12N4S 256.33 Extended aromatic system; high lipophilicity

*Estimated based on structural similarity.

Key Observations :

  • Electron-Donating Groups (e.g., ethoxy, methoxy) : Stabilize the triazine ring via resonance, enhancing solubility in polar solvents compared to electron-withdrawing groups .
  • Heterocyclic Substituents (e.g., furan, indole) : Introduce unique binding motifs for biological targets, though solubility may vary depending on substituent polarity .

Biological Activity

Overview

4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the class of 1,3,5-triazines. These compounds are characterized by their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular processes. This is often achieved through binding to active sites and blocking substrate access.
  • Cell Proliferation Modulation : Similar triazine derivatives have been shown to affect pathways related to cell growth and proliferation, potentially leading to apoptosis in cancer cells .
  • Antioxidant Activity : The presence of the thiol group allows for redox reactions that can neutralize reactive oxygen species (ROS), contributing to its protective effects against oxidative stress .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

Anticancer Properties

The compound has shown potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

Cell Line IC50 Value (µM)
A549 (Lung)0.20
MCF-7 (Breast)1.25
HeLa (Cervical)1.03
HepG2 (Liver)12.21

These values indicate a strong inhibitory effect on cancer cell proliferation .

Enzyme Inhibition

The compound's mechanism includes inhibition of key enzymes involved in tumorigenesis. For instance, it has been shown to inhibit:

  • Phosphoinositide 3-Kinase (PI3K) : IC50 values suggest potent inhibition at low concentrations.
  • Dihydrofolate Reductase (DHFR) : Demonstrated IC50 values comparable to established inhibitors .

Case Studies

Several studies have highlighted the efficacy of triazine derivatives in cancer therapy:

  • In Vivo Studies : Animal models treated with triazine derivatives exhibited significant tumor reduction compared to controls. For example, a study demonstrated that a related triazine compound significantly inhibited tumor growth in nude mice models .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to the ATP-binding site of various kinases, suggesting a mechanism for their anticancer activity .

Q & A

What are the recommended synthetic routes for 4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how can reaction conditions be optimized?

Basic Research Question
Methodological Answer:
The compound is typically synthesized via condensation reactions involving triazine precursors and substituted aromatic aldehydes. A standard protocol involves refluxing 4-amino-triazole derivatives with 2-ethoxybenzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., dioxane/water mixtures) improve yield by stabilizing intermediates .
  • Catalyst Use: Triethylamine enhances nucleophilic substitution in triazine systems .
  • Temperature Control: Reflux conditions (70–80°C) balance reaction rate and side-product formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
Reactant of Route 2
4-Amino-6-(2-ethoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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